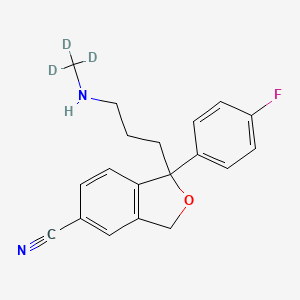

rac Demethyl Citalopram-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189490-71-8 |

|---|---|

Molecular Formula |

C19H19FN2O |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/i1D3 |

InChI Key |

PTJADDMMFYXMMG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Contextualization As a Metabolite of Citalopram

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes metabolism in the liver primarily through a process called N-demethylation. hres.cadrugbank.com This biotransformation is mainly carried out by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, with some contribution from CYP2D6. hres.capharmgkb.org The primary metabolite formed in this process is Demethylcitalopram (DCT), also known as Desmethylcitalopram (B1219260). hres.cafda.gov

DCT is an active metabolite, meaning it also possesses pharmacological activity, though it is less potent than the parent drug, Citalopram. hres.ca In human plasma, at a steady state, the concentration of DCT is approximately half that of Citalopram. fda.gov Citalopram itself is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers), (S)-citalopram and (R)-citalopram. The metabolic process to DCT is stereoselective, favoring the conversion of the more biologically active S-enantiomer. pharmgkb.org DCT is further metabolized to didemethylcitalopram (B1207907) (DDCT) by the enzyme CYP2D6. drugbank.compharmgkb.org

rac Demethyl Citalopram-d3 is the deuterated form of this primary metabolite. The "rac" prefix indicates it is a racemic mixture of the R and S enantiomers, mirroring the nature of its parent compound. The "-d3" suffix signifies that three hydrogen atoms on the methyl group have been replaced by deuterium (B1214612) atoms. lgcstandards.com

Significance of Deuterated Analogs in Modern Pharmacological and Biochemical Research

The use of deuterated analogs, such as rac Demethyl Citalopram-d3, is of paramount significance in modern research, particularly in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcuny.edu Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, containing both a proton and a neutron, which effectively doubles its mass compared to hydrogen. nih.gov This mass difference is the key to its utility.

In quantitative analysis, a known quantity of a deuterated analog is added to a biological sample (e.g., plasma, urine, or tissue homogenate) as an internal standard. nih.govlipomed-usa.com Because the deuterated standard is chemically and structurally almost identical to the non-deuterated analyte of interest (the "endogenous" compound being measured), it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov

However, due to its higher mass, the mass spectrometer can easily distinguish the deuterated internal standard from the analyte. nih.gov This allows for highly accurate quantification, as any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, enabling precise correction and reducing measurement errors. nih.gov This is crucial for overcoming "matrix effects," where other components in a complex biological sample can interfere with the analysis.

Overview of the Research Landscape for Rac Demethyl Citalopram D3

Chemical Synthesis Approaches for Desmethyl Citalopram Derivatives

The creation of desmethyl citalopram derivatives, the core structure of the target compound, can be achieved through various synthetic strategies. These methods primarily involve either the demethylation of citalopram or the construction of the desmethyl scaffold through alternative routes.

N-Demethylation Methods of Citalopram (e.g., using 1-chloroethyl chloroformate)

A prevalent and efficient method for the N-demethylation of citalopram is the use of 1-chloroethyl chloroformate (CECF). tandfonline.comresearchgate.net This process involves the reaction of citalopram with CECF, often in the presence of a hindered base like N,N-diisopropylethylamine (Hünig's base), to form a carbamate (B1207046) intermediate. google.com This intermediate is then subjected to hydrolysis, typically by refluxing in a solvent such as methanol, to yield N-desmethylcitalopram. tandfonline.com An improved synthesis using this method reported a yield of 87%. tandfonline.comresearchgate.netingentaconnect.com

The reaction is typically carried out in an inert organic solvent like methylene (B1212753) chloride (MDC) or toluene. google.com The use of MDC is often preferred due to its low boiling point and immiscibility with water, which simplifies the workup process. Temperature control is crucial to minimize side reactions.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1-Chloroethyl chloroformate | MDC | 25–30 | 3 | 91.5 | 98.2 |

| Benzyl chloroformate | Toluene | 40–45 | 4 | 85.0 | 95.8 |

| p-Nitrophenyl chloroformate | EDC | 20–25 | 5 | 78.3 | 93.4 |

| This table presents representative conditions and outcomes for the N-demethylation of citalopram. Data derived from patent literature and comparative studies. |

Alternative Synthetic Routes for Desmethyl Citalopram Scaffold

Beyond demethylation, alternative synthetic pathways exist for constructing the desmethyl citalopram scaffold. One such approach involves the use of cyanodiol precursors. In this method, the diol is protected, and the desired enantiomer is resolved through fractional crystallization. Subsequently, acid-catalyzed cyclization yields the desmethylcitalopram (B1219260) structure.

Other patented methods include asymmetric hydrogenation of imine precursors or enzymatic resolution using lipases. For instance, the use of chiral catalysts like BINAP-ruthenium complexes has been described for the direct synthesis of the S-enantiomer of desmethylcitalopram from a prochiral ketone. Another approach involves the alkylation of 5-bromophthalide (B15269) as a key step in a multi-step synthesis. tandfonline.com

Deuteration Techniques for Specific Isotopic Labeling (e.g., Citalopram-d3 hydrochloride)

Isotopic labeling with deuterium (B1214612) is a key strategy to produce stable, non-radioactive labeled compounds for use in various analytical and research applications. The increased mass of deuterium allows for easy differentiation from the unlabeled compound in mass spectrometry, while the stronger carbon-deuterium bond can alter metabolic pathways, a phenomenon known as the deuterium kinetic isotope effect. selvita.comjuniperpublishers.com

Incorporation of Deuterium into the Methylamino Group

For this compound, the deuterium atoms are specifically incorporated into the methyl group of the N-methylamino side chain. lgcstandards.com The resulting compound is 1-(4-Fluoro-phenyl)-1-[3-(methyl-d3)amino-propyl]-1,3-dihydro-isobenzofuran-5-carbonitrile. lgcstandards.comscbt.com

Methodological Considerations for Deuterium Incorporation

The introduction of deuterium can be achieved through various methods. One common strategy is to use a deuterated reagent during the synthesis. For the synthesis of this compound, this would likely involve the use of a deuterated methylating agent to introduce the trideuteriomethyl group onto the precursor amine, N,N-didesmethylcitalopram.

Another advanced technique for deuterium incorporation is photoredox-catalyzed deuteration. This method can install deuterium at α-amino sp3 C–H bonds using isotopically labeled water (D2O) as the deuterium source. princeton.edu While specific application to Demethyl Citalopram-d3 synthesis is not detailed in the provided results, it represents a modern approach to isotopic labeling. princeton.edu

Production of this compound as an Analytical Reference Standard

This compound is produced and utilized as a stable isotope-labeled analytical standard. lgcstandards.comqmx.com These standards are crucial for the accurate quantification of the unlabeled analyte in biological matrices during pharmacokinetic studies and therapeutic drug monitoring. princeton.eduntnu.no The use of a racemic deuterated internal standard is particularly important in enantioselective analytical methods to correct for matrix effects for each enantiomer accurately. ntnu.no

The labeled compound, often supplied as the hydrochloride salt, is used in research settings and is not intended for diagnostic or therapeutic use. scbt.com It is available from various suppliers of pharmaceutical reference standards. lgcstandards.comqmx.compharmaffiliates.com The purity of these standards is typically high, often greater than 95% as determined by HPLC. lgcstandards.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1189490-71-8 (free base) | C19H16D3FN2O | 313.38 |

| This compound Hydrochloride | 1189650-18-7 | C19H17D3ClFN2O | 349.84 |

| This table provides key identifiers for this compound and its hydrochloride salt. lgcstandards.compharmaffiliates.compharmaffiliates.com |

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For this compound and related compounds, High-Performance Liquid Chromatography (HPLC) and its chiral variations are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to assess the purity of chemical compounds. In the context of this compound, which is synthesized as a stable isotope-labeled analytical standard, HPLC is employed to confirm its purity, often reported to be above 95-99%. lgcstandards.comlgcstandards.com For instance, a certificate of analysis for this compound Hydrochloride might show a purity of 99.70% as determined by HPLC with UV detection at 200 nm. lgcstandards.com

Beyond purity assessment, HPLC methods are developed for the routine therapeutic drug monitoring (TDM) of citalopram and its primary demethylated metabolites. diva-portal.org These methods typically involve a solid-phase extraction (SPE) step to isolate the analytes from a biological matrix, followed by separation on an HPLC system. diva-portal.org

| Parameter | Description | Source |

|---|---|---|

| Extraction | Solid-Phase Extraction (SPE) | diva-portal.org |

| Column | C18 narrow bore column | researchgate.net |

| Detection | UV Detector (e.g., 200 nm for purity) | lgcstandards.com |

| Application | Purity assessment, Therapeutic Drug Monitoring | lgcstandards.comdiva-portal.org |

Citalopram is a chiral compound, existing as a racemic mixture of two enantiomers: S-(+)-citalopram and R-(-)-citalopram. diva-portal.org The S-enantiomer is responsible for the majority of the therapeutic effect. diva-portal.org Consequently, its primary active metabolite, demethylcitalopram, also exists as enantiomers. To analyze these individual enantiomers, chiral liquid chromatography is required.

Stereoselective HPLC assays have been successfully developed to separate the enantiomers of citalopram and its metabolites. nih.gov One such method utilizes a Chirobiotic V, 5 μm column (250 × 4.6 mm) with an isocratic mobile phase consisting of methanol, ammonia, and acetic acid (1000:1:1 v/v/v). nih.gov This separation is crucial for pharmacokinetic and metabolic studies, as it allows researchers to understand the differential metabolism and effects of each enantiomer. nih.govnih.gov Another approach involves using a Chiracel OD column, which also provides effective separation of the enantiomers of citalopram and desmethylcitalopram. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Column | Chirobiotic V, 5 μm, 250 × 4.6 mm | nih.gov |

| Mobile Phase | Methanol:Ammonia:Acetic Acid (1000:1:1) | nih.gov |

| Flow Rate | 0.7 mL/min | cuny.edu |

| Run Time | 20 min | nih.gov |

| Application | Enantioselective analysis in whole blood | nih.gov |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly sensitive and specific platform for quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological samples like blood, plasma, and hair. researchgate.netcuny.educhromsystems.com This technique combines the separation power of LC with the high specificity of tandem mass spectrometry. For demethylcitalopram, LC-MS/MS methods are developed to monitor specific mass transitions, a process known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and increases sensitivity. nih.gov

Validated LC-MS/MS methods can detect and quantify demethylcitalopram and its parent drug in various matrices. For example, a method for whole blood analysis achieved a limit of quantification (LOQ) of 0.005 mg/kg for each of the demethylcitalopram enantiomers. nih.gov Another method for analyzing 18 different antidepressants in whole blood reported an LOQ of 2.5 ng/mL. cuny.edu These methods are essential for therapeutic drug monitoring and forensic toxicology. nih.govchromsystems.com

In quantitative mass spectrometry, an internal standard is crucial for achieving accurate and precise results. A deuterated internal standard, such as this compound, is considered ideal. lcms.cz Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing three hydrogen atoms on the methyl group of demethylcitalopram with deuterium atoms creates this compound. lgcstandards.comscbt.com

This labeled compound is chemically identical to the analyte (demethylcitalopram) and therefore exhibits nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. altascientific.cn However, due to the three extra neutrons from the deuterium atoms, it has a distinct, higher molecular weight. scbt.com This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. By adding a known amount of this compound to each sample at the beginning of the analytical process, it can effectively compensate for variations in sample preparation and matrix effects (signal suppression or enhancement caused by other components in the sample). lcms.cz

The use of stable isotope-labeled compounds like this compound is the foundation of the isotope dilution mass spectrometry technique. altascientific.cn This is one of the most reliable methods for quantitative analysis. nih.gov The principle involves measuring the ratio of the MS signal from the naturally occurring analyte to the signal from the added stable isotope-labeled internal standard. lcms.cz

Because the standard and analyte behave almost identically, this ratio remains constant even if there is sample loss during preparation or fluctuations in instrument performance. lcms.czaltascientific.cn This robustness ensures high accuracy and precision, which is critical when measuring drug concentrations for clinical or forensic purposes. Stable-isotope dimethyl labeling is a widely applied, cost-effective, and reliable method for quantitative analysis using LC-MS. nih.govnih.gov The use of deuterated standards significantly reduces the influence of the sample matrix, leading to more dependable quantitative results across different sample types. altascientific.cn

Role of Deuterated Internal Standards in Mass Spectrometry

Electrophoretic Methods for Compound Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of citalopram and its metabolites, including demethyl citalopram. nih.govnih.govnih.gov This method offers simple and rapid enantioselective separation, which is critical for distinguishing between the different stereoisomers of these compounds. nih.govnih.gov

Several key parameters are optimized to achieve baseline enantioseparation, including the concentration of the chiral selector and buffer, buffer pH, and capillary temperature. nih.gov For instance, a method utilizing beta-cyclodextrin (B164692) (β-CD) sulfate (B86663) as a chiral selector in a phosphate (B84403) buffer at pH 2.5 has been shown to achieve baseline separation of racemic citalopram and its metabolites in under six minutes. nih.gov Another approach using 1% sulfated-beta-cyclodextrin (S-β-CD) as the chiral selector in combination with 12% acetonitrile (B52724) in a 25 mM phosphate buffer at pH 2.5 also provides excellent chiral separation of citalopram and desmethylcitalopram. nih.gov

To enhance the sensitivity of CE methods, sample preparation techniques like liquid-phase microextraction (LPME) can be employed. nih.govnih.gov LPME effectively enriches the analytes of interest while simultaneously cleaning up the sample by removing interferences such as salts and proteins. nih.govnih.gov This combination of LPME with CE has proven to be a suitable and promising tool for the enantiomeric determination of chiral drugs and their metabolites in biological matrices. nih.gov

Method Validation and Development Protocols for this compound

The validation of analytical methods is essential to ensure their reliability for the intended application. mdpi.com For "this compound," this involves a comprehensive assessment of various parameters to confirm that the method is sensitive, accurate, and precise for quantifying the analyte in different matrices. mdpi.comnih.gov

Method development often begins with establishing a robust separation technique, such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS). nih.govrjptonline.orgresearchgate.net The choice of the stationary phase, mobile phase composition, and detector settings are optimized to achieve the desired separation and sensitivity. rjptonline.orgoup.com For chiral separations, specialized columns like the Chirobiotic V are utilized. nih.gov The use of a stable isotope-labeled internal standard, such as this compound itself, is a common practice to compensate for variability during sample preparation and analysis, thereby improving accuracy and precision. reertech.com

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOQ represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. longdom.org

For the analysis of demethylcitalopram, various methods have reported different LOQs depending on the technique and matrix. For example, a chiral capillary electrophoresis method reported an LOQ of less than 11.2 ng/mL for all enantiomers in plasma. nih.gov Another HPLC method with fluorescence detection established an LOQ of 3 ng/mL for each enantiomer in plasma. nih.gov More sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have achieved even lower LOQs. One LC-MS/MS method for the enantioselective analysis of citalopram and demethylcitalopram in whole blood reported an LOQ of 0.005 mg/kg (or 5 ng/g) for all four enantiomers. nih.gov Another highly sensitive LC-MS/MS method for escitalopram (B1671245) in rat plasma achieved an LLOQ of 0.050 ng/mL. ijpsonline.com

The following table summarizes the Limit of Quantification (LOQ) for demethylcitalopram from various studies:

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |

| Capillary Electrophoresis | Plasma | < 11.2 ng/mL | nih.gov |

| HPLC-Fluorescence | Plasma | 3 ng/mL | nih.gov |

| LC-MS/MS | Whole Blood | 0.005 mg/kg | nih.gov |

| LC-MS/MS | Rat Plasma | 0.050 ng/mL | ijpsonline.com |

| LC-MS/MS | Human Plasma | 32.4 ng/mL | longdom.org |

Accuracy and precision are fundamental parameters in method validation. Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). longdom.org It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). longdom.org Accuracy is the closeness of the measured value to the true value and is often expressed as the percentage of bias. oup.com

For the analysis of demethylcitalopram, validated methods have demonstrated acceptable levels of precision and accuracy. For instance, a chiral capillary electrophoresis method showed an intra-day precision of <12.8% RSD and an inter-day precision of <14.5% RSD for all enantiomers. nih.gov An LC-MS/MS method for the enantioselective analysis in whole blood reported precision and accuracy with coefficient of variation and bias values of ≤ 16% for all enantiomers. researchgate.net Another LC-MS/MS method in whole blood showed that the method had acceptable precision and accuracy for almost all analytes. oup.com

The table below presents the accuracy and precision data for the analysis of demethylcitalopram from a representative study:

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |

| Demethylcitalopram | Low | <12.8 | <14.5 | Not Specified | nih.gov |

| Demethylcitalopram | Multiple Levels | ≤16 | ≤16 | ≤16 | researchgate.net |

Metabolism and Biotransformation Research of Citalopram and Its Demethylated Metabolites Non Human and in Vitro Studies

Enzymatic Pathways in Citalopram (B1669093) N-Demethylation

The primary metabolic route for citalopram is N-demethylation, a process catalyzed by a concert of enzymes primarily located in the liver. nih.gov In vitro investigations have identified the key players in this metabolic cascade.

Cytochrome P450 (CYP) Isozyme Contributions (e.g., CYP2C19, CYP3A4, CYP2D6)

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have consistently demonstrated that the N-demethylation of citalopram to demethylcitalopram is primarily mediated by CYP2C19 and CYP3A4, with a lesser contribution from CYP2D6. nih.govresearchgate.netnih.gov The subsequent demethylation of demethylcitalopram to didemethylcitalopram (B1207907) is predominantly catalyzed by CYP2D6. nih.govpharmgkb.orgkarger.com

The relative contributions of these enzymes can vary. For instance, at therapeutic concentrations of citalopram, inhibitor studies suggest that CYP3A4 may be responsible for 40-50% of demethylcitalopram formation. pharmgkb.orgkarger.com As the concentration of citalopram increases, the contribution of CYP2C19 appears to rise, while that of CYP2D6 may decrease. pharmgkb.orgkarger.com One study using human liver microsomes from extensive metabolizers estimated the contributions of CYP3A4 and CYP2C19 to be approximately 70% and 7%, respectively. nih.gov In vitro studies have also shown that while citalopram itself is a weak inhibitor of CYP2D6, its metabolite, demethylcitalopram, is a more potent inhibitor of this enzyme. pharmgkb.org

Table 1: Key Cytochrome P450 Isozymes in Citalopram Metabolism

| Enzyme | Role in Citalopram Metabolism | Supporting Evidence |

|---|---|---|

| CYP2C19 | Primary role in the N-demethylation of citalopram to demethylcitalopram. nih.govresearchgate.netnih.gov | In vitro studies with human liver microsomes and cDNA-expressed enzymes confirm its involvement. pharmgkb.orgnih.gov Its contribution may increase with higher citalopram concentrations. pharmgkb.orgkarger.com |

| CYP3A4 | Major contributor to the N-demethylation of citalopram to demethylcitalopram. nih.govnih.gov | Studies suggest it is responsible for a significant portion of demethylcitalopram formation at therapeutic concentrations. pharmgkb.orgkarger.com |

| CYP2D6 | Minor role in the initial demethylation of citalopram, but the exclusive enzyme for the second demethylation step to didemethylcitalopram. nih.govpharmgkb.orgkarger.com Also mediates the formation of citalopram N-oxide. pharmgkb.orgkarger.com | In vitro studies confirm its primary role in the conversion of demethylcitalopram to didemethylcitalopram. nih.govpharmgkb.org |

Role of Monoamine Oxidases (MAO) in Brain Metabolism

While cytochrome P450 enzymes dominate citalopram metabolism in the liver, a different enzymatic system, monoamine oxidases (MAO), plays a significant role in its biotransformation within the brain. nih.govunil.ch In vitro studies using rat and human brain preparations have shown that citalopram and its demethylated metabolites can be metabolized by both MAO-A and MAO-B to form the citalopram propionic acid derivative. nih.govnih.govunil.ch

In human frontal cortex, the biotransformation of S-citalopram was found to be catalyzed by both MAO-A and MAO-B. nih.govunil.ch Interestingly, in rat brain, only MAO-A activity was detected for this transformation. nih.govunil.ch This highlights a key difference in metabolic pathways between the liver and the brain, with MAO being the primary driver of citalopram metabolism in the central nervous system. nih.govunil.ch In vitro studies with human blood have also demonstrated that MAO-B can metabolize citalopram, with the production of S-citalopram propionic acid being significantly higher than that of the R-enantiomer. nih.gov

Other Metabolic Enzymes (e.g., Aldehyde Oxidase)

The formation of the citalopram propionic acid derivative from citalopram and its demethylated metabolites is a two-step process. Following the initial deamination by MAO, aldehyde oxidase is believed to be involved in the subsequent oxidation to the final acid metabolite. nih.govnih.gov This suggests a collaborative effort between MAO and aldehyde oxidase in this particular metabolic pathway. nih.govtandfonline.com

Stereoselective Biotransformation of Citalopram Enantiomers to Demethylated Metabolites

Citalopram is a racemic mixture, meaning it exists as two enantiomers, S-citalopram and R-citalopram. fda.govfda.gov Research has consistently shown that the metabolism of these enantiomers is stereoselective, leading to different plasma concentrations and dispositions. nih.govpharmgkb.org

Differential Metabolism of S- and R-Citalopram

In vitro studies using human liver microsomes have revealed that the enzymes CYP2C19, CYP3A4, and CYP2D6 all preferentially metabolize the S-enantiomer of citalopram. nih.govpharmgkb.orgkarger.compharmgkb.org This preferential metabolism of S-citalopram results in its faster clearance compared to the R-enantiomer. nih.gov Consequently, following administration of the racemic mixture, plasma concentrations of R-citalopram are typically higher than those of S-citalopram. mdpi.com

Studies in rats have also demonstrated the stereoselective metabolism of citalopram enantiomers after single-dose administration. nih.gov In contrast, the further metabolism of demethylcitalopram to didemethylcitalopram appears to show a preference for the R-enantiomer. diva-portal.org

Enantiomeric Ratio Dynamics of Demethylated Metabolites

The stereoselective metabolism of the parent drug directly influences the enantiomeric composition of its metabolites. Following administration of racemic citalopram, the steady-state serum levels of the (+)-(S)-enantiomers of citalopram, demethylcitalopram, and didemethylcitalopram were found to be approximately 37%, 42%, and 32% of their respective total racemic concentrations. nih.gov This indicates that the (+)-(S)-enantiomers of both the parent drug and its metabolites are eliminated more rapidly than their (-)-(R)-counterparts. nih.gov

In a study on rats, the enantiomeric (S/R) serum concentration ratio of citalopram decreased over time, particularly at higher doses. nih.gov In contrast, the S/R ratio of demethylcitalopram (DCIT) in the blood of rats was consistently found to be in the range of 0.6-0.7. oup.com

Table 2: Enantiomeric Ratios (S/R) in Citalopram Metabolism

| Compound | Sample Type | Species | Observed S/R Ratio | Key Findings |

|---|---|---|---|---|

| Citalopram | Serum (steady-state) | Human | < 1 nih.gov | Faster clearance of the S-enantiomer. nih.gov |

| Demethylcitalopram (DCIT) | Serum (steady-state) | Human | ~0.74 (calculated from 42% S-enantiomer) nih.gov | Faster clearance of the S-enantiomer. nih.gov |

| Didemethylcitalopram (DDCIT) | Serum (steady-state) | Human | ~0.47 (calculated from 32% S-enantiomer) nih.gov | Faster clearance of the S-enantiomer. nih.gov |

| Citalopram | Serum (single dose) | Rat | Decreased over time (e.g., 0.93 at 1h to 0.59 at 20h in high dose group) nih.gov | Demonstrates time-dependent stereoselective metabolism. nih.gov |

| Demethylcitalopram (DCIT) | Blood | Rat | 0.6 - 0.7 oup.com | Consistent ratio observed across different experimental conditions. oup.com |

Further Metabolism of Demethyl Citalopram to Didemethyl Citalopram

The biotransformation of demethylcitalopram (DCT), the primary metabolite of citalopram, into didemethylcitalopram (DDCT) is a crucial step in the metabolic cascade. In vitro studies utilizing human liver microsomes have definitively identified the cytochrome P450 isoenzyme CYP2D6 as the exclusive catalyst for this second demethylation process. nih.govpharmgkb.orgpharmgkb.org This finding highlights the specific and singular role of CYP2D6 in this particular metabolic conversion. nih.govpharmgkb.org

Further investigations have also revealed that the metabolism of demethylcitalopram to didemethylcitalopram can be stereoselective. However, in contrast to the initial demethylation of citalopram which favors the S-enantiomer, the subsequent metabolism to DDCT shows a more rapid demethylation of the R-enantiomer of demethylcitalopram. diva-portal.org

In addition to demethylation, another metabolic pathway for demethylcitalopram involves oxidative deamination. This process, mediated by monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase, leads to the formation of the citalopram propionic acid metabolite. nih.govdrugbank.com This pathway is also applicable to the parent compound, citalopram, and its other demethylated metabolite, didemethylcitalopram. nih.gov

The table below summarizes the key enzymes involved in the further metabolism of demethylcitalopram.

| Metabolite | Enzyme(s) | Resulting Metabolite |

| Demethylcitalopram (DCT) | CYP2D6 | Didemethylcitalopram (DDCT) |

| Demethylcitalopram (DCT) | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Aldehyde Oxidase | Citalopram Propionic Acid |

Influence of Transporters on Metabolite Disposition (e.g., P-glycoprotein)

The disposition and distribution of citalopram and its metabolites, including demethylcitalopram, are significantly influenced by efflux transporters, most notably P-glycoprotein (P-gp). diva-portal.orgnih.govnih.gov P-gp, a member of the ATP-binding cassette (ABC) transporter family, is highly expressed at the blood-brain barrier and functions to actively extrude a wide range of substances from the brain, thereby limiting their central nervous system penetration. diva-portal.orgdiva-portal.orgtg.org.au

In vivo studies using P-glycoprotein deficient (knockout) mice have demonstrated that both the S- and R-enantiomers of citalopram and its two demethylated metabolites, demethylcitalopram and didemethylcitalopram, are substrates for P-gp. diva-portal.org In these knockout mice, the brain-to-serum concentration ratios for citalopram were two to three times higher than in wild-type mice, indicating that P-gp actively limits the brain entry of the parent drug and its metabolites. diva-portal.org Interestingly, these studies did not find evidence for a stereoselective transport mediated by P-gp. diva-portal.orgdiva-portal.org

While demethylcitalopram possesses pharmacological activity, its ability to cross the blood-brain barrier is poor compared to the parent compound, citalopram. nih.govpharmgkb.org This limited penetration is, at least in part, attributable to the efflux activity of P-gp. The interaction between P-gp and drug-metabolizing enzymes like cytochrome P450s within the blood-brain barrier endothelial cells may create a concerted barrier that reduces the brain exposure of citalopram and its metabolites. nih.gov

The table below outlines the interaction of citalopram and its metabolites with P-glycoprotein.

| Compound | Interaction with P-glycoprotein (P-gp) | Consequence of Interaction |

| Citalopram (S- and R-enantiomers) | Substrate | Limited brain penetration |

| Demethylcitalopram (S- and R-enantiomers) | Substrate | Limited brain penetration |

| Didemethylcitalopram (S- and R-enantiomers) | Substrate | Limited brain penetration |

Comparative Metabolic Fate in Different Non-Human Biological Systems (e.g., Rat Liver Microsomes, Brain Preparations)

The metabolic fate of citalopram and its metabolites exhibits notable differences between various non-human biological systems, particularly between liver and brain preparations.

In rat liver microsomes , which are enriched with cytochrome P450 enzymes, the metabolism of citalopram primarily proceeds through demethylation. nih.govthermofisher.comnih.gov Studies have shown that rat liver microsomes metabolize citalopram to its active metabolite, N-desmethylcitalopram (demethylcitalopram), although the extent of this conversion can differ from that observed in humans. researchgate.net For instance, after administration of racemic citalopram to Wistar rats, a higher proportion of the (-)-(R)-citalopram was observed in plasma, with an S/R AUC ratio of 0.44. researchgate.net The subsequent S/R AUC ratio for demethylcitalopram was 0.48, indicating stereoselective metabolism in this species. researchgate.net

In stark contrast, rat and human brain preparations (microsomes and mitochondria) show a different metabolic profile. In these systems, no cytochrome P-450 mediated transformation of citalopram was observed in rat brain. nih.gov Instead, the biotransformation is predominantly catalyzed by monoamine oxidases (MAO). nih.govresearchgate.net Both MAO-A and MAO-B are involved in the metabolism of citalopram, its enantiomers, and its demethylated metabolites to citalopram propionate. nih.govresearchgate.net An interesting finding is that while both forms of MAO metabolize these substrates in human brain preparations, MAO-B activity was not detectable in rat brain for this specific metabolic pathway. nih.gov

Furthermore, in incubations with rat brain mitochondria, the production of H2O2, an indicator of MAO activity, was significantly higher with demethylcitalopram as a substrate compared to citalopram and its enantiomers. researchgate.net Specifically, the production was 6.1, 3.4, and 2.1 times higher than with S-citalopram, citalopram, and R-citalopram, respectively, with this activity being primarily attributed to MAO-A. researchgate.net

The table below presents a comparative overview of citalopram metabolism in different non-human biological systems.

| Biological System | Primary Metabolic Pathway | Key Enzymes | Primary Metabolites |

| Rat Liver Microsomes | Demethylation | Cytochrome P450 enzymes | Demethylcitalopram |

| Rat Brain Preparations | Oxidative Deamination | Monoamine Oxidase A (MAO-A) | Citalopram Propionate |

| Human Brain Preparations | Oxidative Deamination | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | Citalopram Propionate |

Pharmacological Characterization of Rac Demethyl Citalopram in Vitro and Non Human in Vivo

Monoamine Transporter Interactions

Racemic demethylcitalopram, much like its parent compound, functions as a selective serotonin (B10506) reuptake inhibitor. acs.org Its pharmacological activity is characterized by a high affinity for the serotonin transporter (SERT) and substantially lower affinity for the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters. nih.govwikipedia.org

Serotonin Transporter (SERT) Binding Affinity and Inhibition

In vitro studies confirm that demethylcitalopram is a potent inhibitor of the human serotonin transporter (hSERT). acs.org Radioligand binding assays have determined its equilibrium dissociation constant (Kᵢ) for hSERT to be 3.6 nM. wikipedia.org This high affinity indicates a strong binding capability to the transporter.

Further studies measuring the compound's functional potency through inhibition of serotonin uptake yield similar results. In non-human in vivo models using brain synaptosomes, demethylcitalopram inhibits serotonin transport with a half-maximal inhibitory concentration (IC₅₀) of 25 nM. nih.gov While some studies suggest it is slightly less potent than citalopram (B1669093), others find its potency to be comparable to the parent compound. acs.orgnih.govresearchgate.net Desmethylcitalopram (B1219260) has been shown to have a similar affinity for the human serotonin transporter as citalopram. nih.gov

Norepinephrine Transporter (NET) Binding Affinity and Selectivity

Demethylcitalopram displays a significantly lower affinity for the human norepinephrine transporter (hNET) compared to SERT. nih.gov Its binding affinity (Kᵢ) for hNET is 1,820 nM. wikipedia.org

This marked difference in binding affinity underscores the compound's selectivity. By comparing the Kᵢ values, demethylcitalopram is approximately 505-fold more selective for the serotonin transporter than for the norepinephrine transporter. nih.govwikipedia.org This high degree of selectivity is a defining characteristic of its pharmacological profile, indicating that its primary mechanism of action is related to the inhibition of serotonin reuptake with negligible effects on norepinephrine transport. nih.gov

Dopamine Transporter (DAT) Binding Affinity and Selectivity

The affinity of demethylcitalopram for the human dopamine transporter (hDAT) is exceptionally low, with a reported Kᵢ value of 18,300 nM. wikipedia.org This demonstrates a very weak interaction with the dopamine reuptake system.

The selectivity of demethylcitalopram for SERT over DAT is even more pronounced than its selectivity over NET. Based on the respective binding affinities, demethylcitalopram is approximately 5,083-fold more selective for SERT than for DAT. wikipedia.org This confirms that the compound has minimal effect on dopamine neuronal reuptake, consistent with the profile of a highly selective serotonin reuptake inhibitor. wikipedia.org

Monoamine Transporter Binding Profile of rac-Demethylcitalopram Data derived from in vitro radioligand binding assays with human transporters.

| Transporter | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (SERT/Transporter) |

| Serotonin Transporter (hSERT) | 3.6 | 1 |

| Norepinephrine Transporter (hNET) | 1,820 | ~505 |

| Dopamine Transporter (hDAT) | 18,300 | ~5,083 |

| Data sourced from Tatsumi et al., 1997, as reported in Wikipedia's "Monoamine reuptake inhibitor" entry. wikipedia.org |

Stereoselective Pharmacological Activity of Demethyl Citalopram Enantiomers

The pharmacological activity of demethylcitalopram resides almost entirely within the S-enantiomer, a phenomenon known as stereoselectivity. pharmgkb.orgtapna.org.au In vitro and in vivo tests have consistently shown that the effects of both citalopram and N-demethylcitalopram are primarily due to their S-enantiomers. pharmgkb.org

Comparison of S- and R-Demethyl Citalopram Potency on Serotonin Reuptake

In vitro studies directly comparing the enantiomers of demethylcitalopram have quantified their differential effects on serotonin uptake. These experiments reveal that S-demethylcitalopram is 6.6 times more potent as a serotonin reuptake inhibitor than its corresponding R-enantiomer. pharmgkb.orgtapna.org.au This potency difference is referred to as the eudismic ratio. The therapeutic activity of citalopram and its metabolites is linked to the (+)-(S)-enantiomers. nih.gov

Enantiomeric Affinity for Target Receptors

The stereoselective potency of demethylcitalopram is a direct result of the differing binding affinities of its enantiomers for the primary target receptor, the serotonin transporter (SERT). The S-enantiomer possesses a significantly higher affinity for SERT, which accounts for its greater pharmacological activity. pharmgkb.org Conversely, the R-enantiomer is practically devoid of significant serotonin reuptake inhibition potency. nih.gov Given the extremely low affinity of the racemic mixture for the norepinephrine and dopamine transporters, it can be concluded that neither the S- nor the R-enantiomer has a meaningful affinity for these secondary receptors. wikipedia.org Therefore, the selective pharmacological profile of demethylcitalopram is attributable to the potent and selective binding of the S-enantiomer to the serotonin transporter.

Stereoselectivity of Demethylcitalopram Enantiomers

| Enantiomer | Potency on Serotonin Reuptake |

| S-Demethylcitalopram | 6.6x more potent than R-enantiomer |

| R-Demethylcitalopram | Base Potency (1x) |

| Data sourced from PharmGKB and other reports citing Hyttel et al., 1992. pharmgkb.orgtapna.org.au |

Interactions with Other Neurotransmitter Receptors (e.g., Dopamine D3 Receptors in Rat Brain)

While the primary pharmacological action of citalopram and its metabolites is the inhibition of the serotonin transporter, studies have explored their interactions with other neurotransmitter systems. Research indicates that antidepressant drugs can influence the dopaminergic system.

In studies using male Wistar rats, repeated administration of citalopram (10 mg/kg p.o., twice daily for 14 days) led to an enhanced responsiveness of dopamine D3 receptors. nih.gov This was evidenced by a significant increase in the locomotor hyperactivity induced by the D3 receptor agonist (+/-)-7-OH-DPAT. nih.gov Autoradiographic analysis of the rat brains revealed an increase in the binding of the D3 receptor radioligand [3H]7-OH-DPAT in the islands of Calleja and the shell of the nucleus accumbens, areas with high D3 receptor expression. nih.gov In some instances, an increase in binding was observed even after a single acute administration of antidepressants. nih.gov

Furthermore, repeated administration of citalopram, along with other antidepressants like imipramine (B1671792) and mianserin, resulted in an upregulation of dopamine D2/D3 receptors in the rat forebrain. nih.gov This was observed as a significant increase in the binding of the D2/D3 agonist [3H]quinpirole in the nucleus caudatus and nucleus accumbens septi. nih.gov No significant changes were seen when using the D2/D3 antagonist [3H]raclopride as the radioligand. nih.gov These findings suggest that repeated antidepressant treatment can lead to a supersensitivity of postsynaptic dopamine D2/D3 receptors. nih.gov

It is important to note that citalopram and, by extension, its metabolite demethylcitalopram, generally show very low affinity for dopamine D1 and D2 receptors. drugbank.com

Blood-Brain Barrier Permeability in Non-Human Models

The ability of a drug or its metabolites to cross the blood-brain barrier (BBB) is crucial for its central nervous system activity. Studies suggest that demethylcitalopram has a reduced capacity to penetrate the brain compared to its parent compound, citalopram. nih.govnih.gov

In vitro models of the human blood-brain barrier are being used to investigate the permeability of various compounds. nih.govnih.govgoogle.com These models, often utilizing human-induced pluripotent stem cell (iPSC)-derived brain-like microvascular endothelial cells, aim to replicate the tight barrier characteristics of the in vivo BBB. nih.gov While specific permeability data for rac-demethylcitalopram-d3 in these advanced models is not detailed in the provided context, the general understanding is that the demethylated metabolites of citalopram are less able to penetrate the brain. nih.gov The plasma protein binding for citalopram and its metabolites is approximately 80%. fda.gov

Research has shown that certain antidepressants can modulate the permeability of the BBB. For instance, the SSRI fluvoxamine (B1237835) has been demonstrated to increase transcytosis in cell-based BBB models and allow for the brain accumulation of tracers in vivo. nih.gov This raises the possibility that antidepressants could influence the transport of substances, including their own metabolites, across the BBB.

Relative Pharmacological Contribution of Demethyl Citalopram to Citalopram's Overall Effects (Non-Human/In Vitro)

In vitro studies have shown that demethylcitalopram is a potent inhibitor of serotonin reuptake, though generally less potent than citalopram itself. nih.govfda.gov One study reported that citalopram is at least eight times more potent than its metabolites in inhibiting serotonin reuptake. fda.gov Another indicated that S-desmethylcitalopram is about six times less potent than S-citalopram. researchgate.net Despite this, the potency of demethylcitalopram to inhibit serotonin uptake in wild-type mouse serotonin transporters (mSERT) is similar to that of citalopram. acs.org

The pharmacological activity of citalopram and demethylcitalopram resides primarily in their S-enantiomers. researchgate.netoup.com In vitro studies on rat brain synaptosomes demonstrated that the inhibitory effect on serotonin reuptake is mainly attributed to S-(+)-citalopram and S-desmethylcitalopram. oup.com The eudismic ratio (the ratio of the potency of the more active enantiomer to the less active one) for the enantiomers of citalopram in inhibiting 5-HT uptake is 167, while for N-demethylcitalopram, it is 6.6. researchgate.netacs.org

Demethylcitalopram retains a high selectivity for the serotonin transporter over the norepinephrine and dopamine transporters. acs.orgnih.gov It has a significantly lower affinity for the norepinephrine transporter compared to the serotonin transporter. nih.gov The metabolite does not appear to alter the fundamental pharmacological profile of the parent compound, which is characterized by selective serotonin reuptake inhibition. nih.gov

At steady state, the plasma concentrations of demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT) are approximately half and one-tenth, respectively, of the parent drug's concentration. fda.gov Given its lower potency and reduced ability to cross the blood-brain barrier, the metabolites of citalopram are not likely to contribute significantly to its antidepressant actions. fda.gov

Table of Affinities for Human Transporters

| Compound | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |

| Citalopram | 1.8 | 6100 | >10,000 |

| Demethylcitalopram | 8.9 | 4500 | >10,000 |

Data sourced from studies on human transporters. nih.gov

Applications of Rac Demethyl Citalopram D3 in Basic and Pre Clinical Research

Use as a Mechanistic Probe in Drug Metabolism Studies

The metabolism of citalopram (B1669093) is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.org Citalopram is metabolized to N-desmethylcitalopram (demethylcitalopram) mainly by CYP2C19 and CYP3A4, with a secondary role for CYP2D6. nih.govnih.govnih.gov This initial demethylation step is critical as demethylcitalopram itself is an active metabolite, albeit less potent than the parent drug. pgkb.orgfda.gov The subsequent metabolism of demethylcitalopram to didesmethylcitalopram is catalyzed by CYP2D6. nih.govpgkb.org

Application in Quantitative Bioanalysis via Stable Isotope Dilution Mass Spectrometry

One of the most significant applications of rac Demethyl Citalopram-d3 is its use as an internal standard in quantitative bioanalysis, specifically in stable isotope dilution mass spectrometry (SID-MS). nih.govcapes.gov.br This analytical technique is the gold standard for accurately quantifying drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. nih.gov

In a typical SID-MS workflow, a known amount of the stable isotope-labeled internal standard (in this case, this compound) is added to the biological sample prior to extraction and analysis. nih.gov Because the deuterated standard is chemically identical to the analyte of interest (demethylcitalopram) and differs only in mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.govmedchemexpress.com Any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the non-deuterated analyte to the deuterated internal standard, highly accurate and precise quantification can be achieved. This approach is crucial for pharmacokinetic studies where precise concentration measurements are paramount. researchgate.netnih.gov

Role in In Vitro Drug-Drug Interaction Studies

Understanding the potential for drug-drug interactions is a critical component of pre-clinical drug development. This compound can be employed in in vitro studies to investigate how co-administered drugs might affect the metabolism of citalopram's primary metabolite.

Enzyme Inhibition Profiling (e.g., CYP Isozymes)

Citalopram and its metabolites can interact with various CYP isozymes, potentially inhibiting their activity and affecting the metabolism of other drugs. nih.govpharmgkb.org While citalopram itself is considered a weak inhibitor of CYP2D6 and has minimal effects on CYP1A2 and CYP2C19 in vitro, its metabolite, demethylcitalopram, is a more potent inhibitor of CYP2D6. nih.govpharmgkb.orgresearchgate.net

In vitro studies using human liver microsomes or recombinant CYP enzymes can utilize this compound to probe the inhibitory potential of new chemical entities on the metabolic pathway of citalopram. By incubating the deuterated metabolite with liver microsomes in the presence of a test compound, researchers can quantify the formation of deuterated didesmethylcitalopram. A decrease in the formation of this product would indicate that the test compound is inhibiting the activity of the responsible CYP isozyme, likely CYP2D6. oup.com Such studies are vital for predicting potential drug-drug interactions in a clinical setting.

| Enzyme | Role in Citalopram Metabolism | Interaction with Citalopram/Metabolites |

| CYP2C19 | Primary role in converting citalopram to demethylcitalopram. nih.govnih.gov | Citalopram is a substrate; weak inhibitor. nih.gov |

| CYP3A4 | Primary role in converting citalopram to demethylcitalopram. nih.govfda.gov | Citalopram is a substrate. wikipedia.org |

| CYP2D6 | Secondary role in converting citalopram to demethylcitalopram and primary role in converting demethylcitalopram to didesmethylcitalopram. nih.govpgkb.org | Demethylcitalopram is a more potent inhibitor than citalopram. pharmgkb.org |

| CYP1A2 | Not a major pathway for citalopram metabolism. | Citalopram is a very weak inhibitor. nih.gov |

Contribution to Structure-Activity Relationship (SAR) Investigations of Citalopram Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of citalopram, SAR studies have been conducted to explore analogs with altered selectivity and affinity for the serotonin (B10506) transporter (SERT). nih.govnih.govacs.org

Facilitation of Non-Human Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling

Animal models are indispensable for pre-clinical research, providing insights into the pharmacokinetic and pharmacodynamic properties of drugs before human trials. This compound plays a supportive but crucial role in these studies by enabling accurate quantification of citalopram's primary metabolite.

Pharmacokinetic studies in animal models such as rats, mice, and dogs have been conducted to understand the absorption, distribution, metabolism, and excretion of citalopram. nih.govdiva-portal.orgacs.org These studies have revealed species-specific differences in metabolism. nih.govcabidigitallibrary.org For example, dogs tend to form considerably higher concentrations of didesmethylcitalopram compared to humans. nih.govcabidigitallibrary.org The ability to accurately measure demethylcitalopram levels using a deuterated internal standard is fundamental to building reliable pharmacokinetic models in these species. nih.gov

Pharmacodynamic studies aim to link drug concentrations to their pharmacological effects. In the case of citalopram, this could involve measuring changes in neurotransmitter levels or behavioral responses in animals. diva-portal.org By correlating these pharmacodynamic endpoints with precise plasma and brain concentrations of citalopram and its metabolites (quantified using deuterated standards), researchers can develop robust PK/PD models that help predict the therapeutic window and potential for adverse effects in humans.

Research on Metabolite Formation and Disposition in Animal Models

Investigating the formation and disposition of metabolites in animal models is a key aspect of pre-clinical safety and efficacy evaluation. The use of this compound facilitates the detailed study of the metabolic fate of demethylcitalopram.

Studies in rats have shown that after administration of citalopram, demethylcitalopram is formed and distributed to various tissues, including the brain. diva-portal.orgdiva-portal.orgoup.comoup.com By administering a dose of this compound, researchers can specifically track its disposition and further metabolism to deuterated didesmethylcitalopram, independent of the demethylcitalopram formed from the parent drug. This allows for a more nuanced understanding of the kinetics of this specific metabolic step. For example, a population pharmacokinetic model for citalopram and N-desmethylcitalopram has been developed in rats, highlighting the complex, non-linear pharmacokinetics of the drug. nih.govresearchgate.net The accuracy of such models relies on the precise quantification of both the parent drug and its metabolites.

| Animal Model | Key Findings in Citalopram Metabolism and Disposition |

| Rat | Citalopram has a shorter half-life compared to humans. researchgate.net Demethylcitalopram is a major metabolite found in plasma and brain. diva-portal.orgoup.comoup.com Stereoselective kinetics of citalopram and its metabolites have been observed. diva-portal.org |

| Mouse | Pregnancy can affect the pharmacokinetics of citalopram and its fetal exposure. acs.org |

| Dog | Shows a significantly higher formation of didesmethylcitalopram compared to humans, which has been linked to toxicity. nih.govcabidigitallibrary.orgresearchgate.net |

| Baboon | Exhibits a short half-life and considerable first-pass metabolism of citalopram. nih.gov |

Toxicological Studies (In Vitro and Non-Human In Vivo)

The toxicological profile of a compound is critical in preclinical assessment. For Citalopram, the non-deuterated analog of this compound, a range of toxicological studies have been conducted to evaluate its potential for genotoxicity and carcinogenicity. These studies are foundational in understanding the compound's safety profile before it can be considered for further development.

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes. For Citalopram, a battery of tests has been performed, revealing mixed results that are crucial for a comprehensive risk assessment.

In in vitro studies, Citalopram has shown evidence of clastogenicity, which is the ability to cause breaks in chromosomes. Specifically, it was found to be clastogenic in the Chinese hamster lung cell assay for chromosomal aberrations, both with and without metabolic activation. fda.govfda.govnih.gov This indicates that the compound itself or its metabolites can induce structural chromosomal damage in this cell line. However, in another in vitro chromosomal aberration assay using human lymphocytes, Citalopram did not show clastogenic effects. fda.govfda.gov

The Ames test, which assesses mutagenicity in bacteria, also showed mixed results. Citalopram was mutagenic in two of the five bacterial strains tested (Salmonella typhimurium TA98 and TA1537) in the absence of metabolic activation. fda.govnih.gov Conversely, it was not mutagenic in an in vitro mammalian forward gene mutation assay (HPRT) in mouse lymphoma cells. fda.govfda.gov

In contrast to the in vitro findings, in vivo studies have generally not indicated genotoxicity. Citalopram was not clastogenic in two separate in vivo mouse micronucleus assays. fda.govfda.gov The micronucleus test is a key indicator of chromosomal damage in living animals. However, one study reported that oral administration of Citalopram to mice at doses of 12 and 24 mg/kg for seven days led to a significant increase in micronuclei formation in bone marrow cells, suggesting both aneugenic (causing whole chromosome loss or gain) and clastogenic potential in somatic cells in vivo. nih.gov

Table 1: Summary of Genotoxicity Studies for Citalopram | Assay Type | Test System | Metabolic Activation | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | In Vitro | | Chromosomal Aberration | Chinese Hamster Lung Cells | With and Without | Positive | fda.govfda.govnih.gov | | Chromosomal Aberration | Human Lymphocytes | Not specified | Negative | fda.govfda.gov | | Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA98, TA1537 | Without | Positive | fda.govnih.gov | | Mammalian Forward Gene Mutation (HPRT) | Mouse Lymphoma Cells | Not specified | Negative | fda.govfda.gov | | In Vivo | | Mouse Micronucleus Assay | Mouse | Not applicable | Negative (in two studies) | fda.govfda.gov | | Mouse Micronucleus Assay | Mouse Bone Marrow | Not applicable | Positive | nih.gov | | Unscheduled DNA Synthesis (UDS) | Rat Liver | Not applicable | Negative | fda.govfda.gov |

Long-term carcinogenicity studies are essential to understand the potential of a compound to cause cancer with chronic exposure. Citalopram has been evaluated in both mice and rats.

In an 18-month study, Citalopram was administered in the diet to NMRI/BOM strain mice at doses up to 240 mg/kg/day. The results showed no evidence of carcinogenicity in mice at these doses. fda.govdroracle.ai

In a 24-month study with COBS WI strain rats, Citalopram was administered in the diet. An increased incidence of small intestine carcinoma was observed in rats receiving 8 or 24 mg/kg/day. fda.govdroracle.ai A no-effect dose for this finding was not established. The relevance of this finding to humans is currently unknown. fda.govdroracle.ai

Additionally, in the 2-year rat carcinogenicity study, pathologic changes, specifically degeneration and atrophy, were observed in the retinas of albino rats at a dose of 80 mg/kg/day. fda.govfda.gov

Table 2: Summary of Carcinogenicity Studies for Citalopram

| Species | Strain | Duration | Dosing | Findings | Citation |

|---|---|---|---|---|---|

| Mouse | NMRI/BOM | 18 months | Up to 240 mg/kg/day (in diet) | No evidence of carcinogenicity | fda.govdroracle.ai |

| Rat | COBS WI | 24 months | 8 or 24 mg/kg/day (in diet) | Increased incidence of small intestine carcinoma | fda.govdroracle.ai |

| Rat | Albino | 2 years | 80 mg/kg/day | Retinal degeneration and atrophy | fda.govfda.gov |

Computational and in Silico Approaches to Understanding Rac Demethyl Citalopram D3

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are essential computational techniques used to predict how a ligand, such as rac Demethyl Citalopram-d3, binds to its receptor target. nih.gov As the primary active metabolite of citalopram (B1669093), demethylcitalopram's pharmacological activity is largely defined by its interaction with the human serotonin (B10506) transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4). nih.gov

Docking studies for the parent compound, citalopram, provide significant insight into the binding of its demethylated metabolite. Research has utilized crystal structures of the human SERT (e.g., PDB ID: 5I6X) to simulate the binding of citalopram and predict the specific molecular interactions that anchor the ligand in the receptor's binding pocket. nih.gov These simulations aim to calculate the binding affinity, often expressed as an inhibition constant (Ki), which correlates with the compound's potency. nih.gov Studies have shown that demethylcitalopram exhibits a binding affinity for the human SERT that is similar to that of citalopram itself, indicating that it remains a potent inhibitor of serotonin reuptake. nih.govscience.gov

The application of advanced computational strategies, such as the response surface method (RSM), has been explored to optimize molecular docking protocols. nih.gov By systematically varying docking parameters and using statistical models, these methods aim to improve the accuracy of binding affinity predictions and achieve a better correlation between in silico results and in vitro experimental data. nih.govnih.gov Such optimized models can elucidate the precise binding orientation and key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, between demethylcitalopram and SERT residues.

| Parameter | Description | Finding for Citalopram/Metabolites | Source |

| Target Receptor | The primary biological target for pharmacological action. | Human Serotonin Transporter (SERT / SLC6A4). | nih.gov |

| Binding Affinity (Ki) | A measure of the potency of a ligand for its receptor. Lower values indicate higher affinity. | Demethylcitalopram has a similar affinity for SERT as the parent compound, citalopram. nih.gov The S-enantiomer is significantly more potent than the R-enantiomer. nih.gov | nih.gov |

| Docking Simulation | A computational method to predict the preferred orientation and binding energy of a ligand when bound to a receptor. | Performed on citalopram using SERT crystal structures (e.g., 5I6X) to predict binding modes and affinities. nih.gov | nih.gov |

| Computational Method | Advanced in silico techniques used to refine predictions. | Response Surface Method (RSM) has been used to optimize docking simulations for greater accuracy. nih.gov | nih.gov |

Prediction of Metabolic Pathways and Enzyme Interactions

In silico tools are increasingly used to predict the metabolic fate of drug compounds. nih.gov For this compound, the primary metabolic transformation is expected to be the subsequent N-demethylation to its secondary metabolite, didemethylcitalopram (B1207907). nih.govfrontiersin.org The enzymes responsible for the metabolism of citalopram and its metabolites are predominantly from the cytochrome P450 (CYP) superfamily. nih.gov Studies using human liver microsomes and cDNA-expressed enzymes have identified CYP2C19, CYP3A4, and CYP2D6 as the key isoforms involved in the N-demethylation of citalopram. nih.govnih.govhiv-druginteractions.org

The defining feature of this compound is the presence of three deuterium (B1214612) atoms on the remaining N-methyl group. lgcstandards.com This isotopic substitution is critical for predicting its metabolic profile due to the deuterium kinetic isotope effect (KIE). juniperpublishers.com The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Since CYP-mediated oxidation involves the cleavage of this bond, the rate of metabolism at the deuterated site is expected to be substantially reduced. scienceopen.com

Therefore, the N-demethylation of this compound to didemethylcitalopram is predicted to be significantly slower than that of its non-deuterated counterpart. This can lead to two main consequences:

Increased Metabolic Stability : The compound is cleared more slowly, leading to a longer biological half-life and higher systemic exposure. juniperpublishers.com

Metabolic Shunting : With the primary metabolic pathway partially blocked, metabolism may be redirected toward alternative, minor pathways, such as N-oxidation or other oxidative reactions on the molecule's aromatic rings. frontiersin.orgjuniperpublishers.com

Computational platforms can model these interactions by incorporating the KIE into predictions, providing a more accurate forecast of the compound's metabolic stability and potential for forming alternative metabolites. nih.govnih.gov

| Enzyme | Role in Citalopram Pathway | Predicted Impact of Deuteration on Demethylcitalopram-d3 | Source |

| CYP2C19 | A primary enzyme in the N-demethylation of citalopram and demethylcitalopram. nih.govnih.gov Its activity is subject to significant genetic polymorphism. nih.govnih.gov | The rate of metabolism by CYP2C19 is predicted to be significantly reduced due to the kinetic isotope effect at the deuterated N-methyl group. juniperpublishers.comscienceopen.com | nih.govnih.govnih.govjuniperpublishers.comscienceopen.com |

| CYP3A4 | Contributes significantly to the N-demethylation of citalopram. nih.gov | The metabolic rate is expected to be slowed when acting on the deuterated site. nih.govjuniperpublishers.com | nih.govjuniperpublishers.com |

| CYP2D6 | Involved in the metabolism of citalopram. nih.gov Genetic polymorphisms can affect plasma concentrations. nih.gov | A reduced rate of N-demethylation is predicted if this enzyme acts on the deuterated methyl group. juniperpublishers.com | nih.govjuniperpublishers.com |

Simulation of Pharmacokinetic Profiles in Non-Human Systems

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. researchgate.netnih.gov Robust PBPK models for the parent drug, citalopram, have been successfully developed and verified in non-human systems, such as rodents, as well as in humans using simulation software like Simcyp. researchgate.netnih.govacs.org

These models integrate compound-specific data (e.g., solubility, lipophilicity, plasma protein binding) with physiological data from the species being modeled (e.g., organ volumes, blood flow rates, enzyme abundance). researchgate.net The model's predictive power is validated by comparing its simulated plasma concentration-time profiles against those observed in preclinical experimental studies. nih.gov

A PBPK model for citalopram can be adapted to simulate the pharmacokinetics of its metabolite, this compound. Key parameters that would be adjusted for the simulation include:

Metabolic Clearance : The intrinsic clearance value for the N-demethylation pathway mediated by CYP enzymes would be significantly reduced to account for the deuterium kinetic isotope effect. juniperpublishers.com

Physicochemical Properties : While most properties would be identical to the non-deuterated metabolite, any minor changes would be incorporated.

| PBPK Model Parameter | Description | Implication for this compound Simulation | Source |

| Intrinsic Clearance (CLint) | The intrinsic ability of metabolizing enzymes (e.g., in the liver) to eliminate a drug. | This value would be lowered for CYP-mediated N-demethylation to reflect the kinetic isotope effect. | juniperpublishers.comresearchgate.net |

| Volume of Distribution (Vd) | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | Expected to be similar to the non-deuterated analogue, as deuteration does not typically alter tissue distribution. | researchgate.net |

| Absorption Rate (Ka) | The rate at which a drug enters the systemic circulation. | Unlikely to be affected by the isotopic labeling. | acs.org |

| Predicted Half-life (t½) | The time required for the drug concentration to decrease by half. | Predicted to be longer than the non-deuterated form due to reduced metabolic clearance. | scienceopen.com |

| Predicted AUC | Area Under the Curve; a measure of total drug exposure over time. | Predicted to be higher than the non-deuterated form. | scienceopen.com |

Future Research Directions

Elucidating Underexplored Pharmacological Activities of rac Demethyl Citalopram (B1669093) Enantiomers

Demethylcitalopram, an active metabolite of citalopram, exists as two enantiomers, S-desmethylcitalopram and R-desmethylcitalopram, each with distinct pharmacological profiles. wikipedia.orgmdpi.com While it is established that both enantiomers act as selective serotonin (B10506) reuptake inhibitors (SSRIs), their full spectrum of activity remains to be completely elucidated. wikipedia.orgontosight.ai

Future research should focus on a more comprehensive characterization of the pharmacological effects of these enantiomers beyond serotonin reuptake inhibition. nih.gov S-desmethylcitalopram is considered less potent than its parent compound, S-citalopram (escitalopram). mdpi.comsemanticscholar.org Conversely, R-desmethylcitalopram is reported to be more potent than R-citalopram. mdpi.com The S-enantiomer of citalopram and its metabolites are primarily responsible for the therapeutic effects. tandfonline.com

Table 1: Reported Potency of Desmethylcitalopram (B1219260) Enantiomers

| Enantiomer | Relative Potency | Primary Target |

|---|---|---|

| S-desmethylcitalopram | ~6 times less potent than S-citalopram mdpi.com | Serotonin Transporter nih.gov |

Advanced Mechanistic Studies on Tissue-Specific Metabolism

The metabolism of citalopram to demethylcitalopram is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2C19, CYP3A4, and to a lesser extent, CYP2D6, playing key roles. drugbank.comwikipedia.orgnih.gov However, the metabolic activity of these enzymes can vary across different tissues, potentially influencing local concentrations of the parent drug and its metabolites.

Future research should employ advanced techniques to investigate the tissue-specific metabolism of citalopram and the formation of demethylcitalopram. This includes studying metabolic pathways in extra-hepatic tissues such as the brain, lungs, and kidneys, where CYP enzymes are also expressed. faa.govdynamed.com Understanding how citalopram is metabolized in the brain is of particular interest, as it could directly impact the local concentration of the pharmacologically active S-enantiomer and its metabolites.

A study on postmortem tissues revealed varying concentrations of citalopram and desmethylcitalopram in different organs, including the brain, liver, and lung, suggesting tissue-specific distribution and potential for local metabolism. faa.gov Further investigation into the expression and activity of specific CYP isozymes in these tissues will provide a more complete picture of citalopram's disposition in the body.

Table 2: Key Enzymes in Citalopram Metabolism

| Enzyme | Role in Metabolism | Location |

|---|---|---|

| CYP2C19 | Major role in N-demethylation of citalopram nih.govnih.gov | Primarily Liver, also other tissues wikipedia.orgdynamed.com |

| CYP3A4 | Involved in N-demethylation of citalopram nih.govnih.gov | Primarily Liver and Small Intestine wikipedia.orgdynamed.com |

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate measurement of individual enantiomers of citalopram and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. nih.gov Current analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), have been successful in separating and quantifying these chiral compounds. diva-portal.orgnih.govnih.gov However, there is always a need for techniques with improved resolution, sensitivity, and speed.

Future research in this area should focus on developing and refining analytical methods. This could involve the exploration of new chiral stationary phases for HPLC and the use of advanced detection methods like tandem mass spectrometry (MS/MS) for greater sensitivity and specificity. nih.govresearchgate.net The development of methods that can quantify low levels of these compounds in various biological matrices, including plasma, urine, and specific tissues, is crucial for detailed pharmacokinetic profiling. pharmgkb.orgnih.gov

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of citalopram and desmethylcitalopram enantiomers in plasma with a quantification limit of 0.1 ng/mL. researchgate.net Further advancements could push these limits even lower, allowing for more precise measurements in research and clinical settings.

Exploration of Deuterium (B1214612) Isotope Effects on Biological Activity and Disposition in Non-Human Models

The introduction of deuterium atoms into a drug molecule, a process known as deuteration, can alter its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. patsnap.com

Future research should investigate the impact of deuterium substitution in rac-Demethylcitalopram-d3 on its biological activity and pharmacokinetic properties in non-human models. Studies have shown that deuteration of other antidepressants can lead to improved pharmacokinetic profiles, such as increased plasma concentrations and longer elimination half-lives. researchgate.netnih.gov

By comparing the metabolism and effects of deuterated and non-deuterated demethylcitalopram in animal models, researchers can gain valuable insights into how this modification affects the drug's disposition. This could potentially lead to the development of new therapeutic agents with more favorable pharmacokinetic characteristics, such as reduced metabolic clearance and improved bioavailability. researchgate.netfrontiersin.org Research on other deuterated compounds has suggested that this strategy can lead to more stable drug concentrations in the bloodstream. patsnap.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.